N-(3-chlorophenyl)quinolin-4-amine
Overview
Description
N-(3-chlorophenyl)quinolin-4-amine is a useful research compound. Its molecular formula is C15H11ClN2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Apoptosis Induction in Cancer Cells : N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, a closely related structure, have been studied for their role as potent inducers of apoptosis in cancer cells derived from several human solid tumors. Specific compounds within this series have demonstrated significant potency, highlighting the potential for these quinoline derivatives in cancer treatment strategies (Zhang et al., 2008).
Anti-HIV-1 Activity : 2-(Aryl or heteroaryl)quinolin-4-amines have been synthesized and evaluated for their anti-HIV-1 activity. Some derivatives show promising activity at micromolar concentrations with low cell toxicity, indicating their potential as a new class of anti-HIV-1 agents (Strekowski et al., 1991).
Antioxidant Activity : New selenium-containing quinoline derivatives, specifically 7-chloro-N(arylselanyl)quinolin-4-amines, have been synthesized and tested for their antioxidant activities. These compounds demonstrated significant results in various antioxidant assays, indicating their potential as therapeutic agents for diseases related to oxidative stress (Bocchini et al., 2020).
Cytotoxicity against Breast Cancer Cells : A study synthesized a series of 4-aminoquinoline derivatives and examined their cytotoxic effects on human breast tumor cell lines. Specific compounds emerged as most active, indicating the potential utility of 4-aminoquinoline derivatives as anticancer agents (Zhang et al., 2007).
Photovoltaic Properties : Studies have also looked into the photovoltaic properties of quinoline derivatives, specifically pyrano[3,2-c]quinolines, for application in organic-inorganic photodiode fabrication. The presence of certain substituents in these compounds can improve diode parameters, making them candidates for photodiode applications (Zeyada et al., 2016).
Properties
IUPAC Name |
N-(3-chlorophenyl)quinolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-11-4-3-5-12(10-11)18-15-8-9-17-14-7-2-1-6-13(14)15/h1-10H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEOWQXYEYRLGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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